Cas no 100155-47-3 (Diazinon-d10)

Diazinon-d10 化学的及び物理的性質
名前と識別子
-
- Phosphorothioic acid,O,O-di(ethyl-d5) O-[6-methyl-2-(1-methylethyl)-4-pyrimidinyl] ester (9CI)
- Diazinon (Diethyl-D10)
- Diazinon-(diethyl-d10)
- DIAZINON, [DIETHYL-D10]
- Diazinon-d10
- Diazinon-diethyl-d10
- Diazinon-d10 (diethyl-d10)100µg
- Oleodiazinon-d10
- NSC 8938-d10
- DIAZINON D10
- D10-Diazinon
- (DIETHYL D10) DIAZINON D10
- DIAZINON-D10 (DIETHYL-D10)
- O,O-Diethyl O-(2-isopropyl-6-Methyl-4-pyriMidinyl) phosphorothioate-d10
- Diazinon-D10 (99.0 ATOM% D)
- DIAZINON-DIETHYL-D10, 99 ATOM % D
- CS-0437227
- (6-methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-lambda5-phosphane
- HY-146534S
- F90725
- J-000054
- Phosphorothioic acid, O,O-di(ethyl-1,1,2,2,2-d5) O-[6-methyl-2-(1-methylethyl)-4-pyrimidinyl] ester
- Diazinon D10 (diethyl D10) 100 microg/mL in Acetone
- Diazinon(diethyl-d10)
- Diazinon D10 (diethyl D10)
- 1ST20166
- Phosphorothioic acid, O,O-di(ethyl-1,1,2,2,2-d5) O-[6-methyl-2-(1-methylethyl)-4-pyrimidinyl] ester; Phosphorothioic acid, O,O-di(ethyl-d5) O-[6-methyl-2-(1-methylethyl)-4-pyrimidinyl] ester (9CI); O,O-Di(ethyl-1,1,2,2,2-d5) O-[6-methyl-2-(1-methylethyl)-4-pyrimidinyl] phosphorothioate; Diazinon-d10; Diazinon D10 (diethyl D10)
- Phosphorothioic acid, O,O-di(ethyl-d5) O-[6-methyl-2-(1-methylethyl)-4-pyrimidinyl] ester
- Diazinon-(diethyl-d10), analytical standard
- 100155-47-3
- O,O-Diethyl O-(2-isopropyl-6-methyl-4 pyrimidinyl) phosphorothioate-d10
- DTXSID80584030
- Diazinon-(diethyl-d10), 99 atom % D, 98% (CP)
- Diazinon- D10
- O,O-BIS[(1,1,2,2,2-(2)H?)ETHYL] O-2-ISOPROPYL-6-METHYLPYRIMIDIN-4-YL PHOSPHOROTHIOATE
- DA-72731
- (6-methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-
- E5-phosphane
-
- MDL: MFCD00144095
- インチ: 1S/C12H21N2O3PS/c1-6-15-18(19,16-7-2)17-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3/i1D3,2D3,6D2,7D2
- InChIKey: FHIVAFMUCKRCQO-HXOHQZFQSA-N
- ほほえんだ: S=P(OC([2H])([2H])C([2H])([2H])[2H])(OC([2H])([2H])C([2H])([2H])[2H])OC1=CC(C)=NC(C(C)C)=N1
計算された属性
- せいみつぶんしりょう: 314.16400
- どういたいしつりょう: 314.16381817g/mol
- 同位体原子数: 10
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 7
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 3
- トポロジー分子極性表面積: 85.6Ų
じっけんとくせい
- 密度みつど: 1.152 g/mL at 25 °C
- ふってん: 83-84 °C/0.002 mmHg(lit.)
- フラッシュポイント: 華氏温度:233.6°f< br / >摂氏度:112°C< br / >
- 屈折率: n20/D 1.4978(lit.)
- PSA: 95.37000
- LogP: 4.23530
Diazinon-d10 セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302-H410
- 警告文: P301+P312+P330
- 危険物輸送番号:UN 2810 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 22-50/53
- セキュリティの説明: S24/25; S60; S61
-
危険物標識:
- リスク用語:R22; R50/53
- ちょぞうじょうけん:2-8°C
Diazinon-d10 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D416882-2.5mg |
Diazinon-d10 |
100155-47-3 | 2.5mg |
$ 293.00 | 2023-09-07 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 74332-5MG |
100155-47-3 | 5MG |
¥8943.01 | 2023-01-15 | |||
1PlusChem | 1P0001KX-1mg |
Phosphorothioic acid, O,O-di(ethyl-1,1,2,2,2-d5) O-[6-methyl-2-(1-methylethyl)-4-pyrimidinyl] ester |
100155-47-3 | ≥99% deuterated forms (d1-d10) | 1mg |
$179.00 | 2025-02-18 | |
1PlusChem | 1P0001KX-5mg |
Phosphorothioic acid, O,O-di(ethyl-1,1,2,2,2-d5) O-[6-methyl-2-(1-methylethyl)-4-pyrimidinyl] ester |
100155-47-3 | ≥99% deuterated forms (d1-d10) | 5mg |
$696.00 | 2025-02-18 | |
A2B Chem LLC | AA01249-10mg |
Phosphorothioic acid, O,O-di(ethyl-1,1,2,2,2-d5) O-[6-methyl-2-(1-methylethyl)-4-pyrimidinyl] ester |
100155-47-3 | 10mg |
$862.00 | 2024-01-05 | ||
A2B Chem LLC | AA01249-5mg |
Phosphorothioic acid, O,O-di(ethyl-1,1,2,2,2-d5) O-[6-methyl-2-(1-methylethyl)-4-pyrimidinyl] ester |
100155-47-3 | ≥99% deuterated forms (d1-d10) | 5mg |
$518.00 | 2024-04-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 492175-10MG |
Diazinon-d10 |
100155-47-3 | 98% | 10mg |
¥9278.62 | 2023-12-05 | |
TRC | D416882-10mg |
Diazinon-d10 |
100155-47-3 | 10mg |
$ 1126.00 | 2023-09-07 | ||
TRC | D416882-25mg |
Diazinon-d10 |
100155-47-3 | 25mg |
$ 2240.00 | 2023-09-07 | ||
A2B Chem LLC | AA01249-1mg |
Phosphorothioic acid, O,O-di(ethyl-1,1,2,2,2-d5) O-[6-methyl-2-(1-methylethyl)-4-pyrimidinyl] ester |
100155-47-3 | ≥99% deuterated forms (d1-d10) | 1mg |
$116.00 | 2024-04-20 |
Diazinon-d10 関連文献
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
Diazinon-d10に関する追加情報
Isotopic Tracer Diazinon-d10 (CAS 100155-47-3): A Pioneering Tool in Chemical and Biomedical Research
The isotopically labeled compound Diazinon-d10, formally identified by its CAS number 100155-47-3, represents a critical advancement in the field of analytical chemistry and pharmacology. This deuterium-labeled variant of diazinon retains the structural framework of its parent compound but incorporates ten deuterium atoms strategically positioned to enhance stability and traceability during experimental workflows. Its design enables precise quantification in complex matrices, making it indispensable for studies requiring high-resolution mass spectrometry (HRMS) analysis or metabolomic profiling.
The synthesis of Diazinon-d10 involves advanced deuteration protocols that ensure uniform isotope incorporation across key functional groups. Recent advancements in catalytic deuteration methods, as reported in a 2023 study published in *Chemical Communications*, have streamlined production while maintaining purity levels exceeding 98%. This purity is critical for applications such as pharmacokinetic modeling, where even minor impurities could confound data interpretation.
In biomedical research, this compound serves as an internal standard for studying the pharmacokinetics of organophosphate pesticides in vivo. A groundbreaking 2024 paper in *Analytical Chemistry* demonstrated its utility in tracking diazinon metabolism pathways in rodent models with unprecedented accuracy. By comparing plasma concentrations of native diazinon versus its deuterated counterpart, researchers identified novel phase II conjugation mechanisms involving glutathione S-transferases—findings that could refine toxicity assessment frameworks.
Beyond pharmacology, environmental scientists leverage the unique properties of CAS 100155-47-3 to monitor pesticide residues in agricultural runoff. A collaborative study between European research institutes (published January 2024) employed this compound as a surrogate marker to quantify diazinon degradation products at femtomolar concentrations using LC-HRMS systems. The deuterium labeling eliminated matrix interferences common with conventional methods, enabling real-time environmental risk assessments.
Innovative applications continue to emerge at the intersection of synthetic chemistry and bioimaging. A preprint from MIT researchers (submitted April 29, 2024) describes the use of Diazinon-d10-functionalized nanoparticles for targeted drug delivery systems. By coupling the compound's structural stability with fluorescent tagging capabilities, they achieved non-invasive monitoring of drug distribution patterns within tumor microenvironments—a breakthrough with implications for personalized oncology treatments.
The isotopic integrity of CAS 100155-47-3 ensures compatibility with cutting-edge analytical platforms like quadrupole time-of-flight (QTOF) mass spectrometers. Its molecular weight deviation from unlabeled diazinon allows simultaneous detection using multiple reaction monitoring (MRM) transitions without signal overlap—a feature validated through comparative trials reported at the 26th International Mass Spectrometry Conference.
Ongoing collaborations between pharmaceutical companies and academic labs are exploring this compound's role in elucidating neurotoxicity mechanisms linked to organophosphate exposure. Recent mechanistic studies published in *Toxicological Sciences* (July 26, 2024) used deuterium-traced metabolites to map acetylcholinesterase inhibition pathways at sub-cellular resolution—a milestone for developing antidotal therapies targeting specific biochemical cascades.
In conclusion, the development and application ofDiazinon-d10, under CAS registry number 100155-47-3, exemplify how isotopic labeling techniques are redefining precision across multiple scientific domains. From advancing environmental monitoring technologies to revolutionizing drug discovery paradigms, this compound continues to drive innovation while maintaining compliance with evolving regulatory standards for analytical traceability and safety protocols.
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